5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Brand Name: Vulcanchem
CAS No.: 1260779-54-1
VCID: VC2690474
InChI: InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2
SMILES: C1CNCC2=C(C=CC(=C21)Br)N
Molecular Formula: C9H11BrN2
Molecular Weight: 227.1 g/mol

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

CAS No.: 1260779-54-1

Cat. No.: VC2690474

Molecular Formula: C9H11BrN2

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine - 1260779-54-1

Specification

CAS No. 1260779-54-1
Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
IUPAC Name 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Standard InChI InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2
Standard InChI Key ZCXVHSIERUIKMS-UHFFFAOYSA-N
SMILES C1CNCC2=C(C=CC(=C21)Br)N
Canonical SMILES C1CNCC2=C(C=CC(=C21)Br)N

Introduction

Chemical Identity and Structure

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is characterized by its unique molecular structure consisting of a tetrahydroisoquinoline core with specific functional group substitutions. The compound features a bromine atom at the 5-position and an amine group at the 8-position, which contribute to its chemical reactivity and potential biological activities.

Chemical Identifiers

The compound can be identified using various systematic naming conventions and identifier systems as detailed in Table 1.

Table 1: Chemical Identifiers of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Identifier TypeValue
CAS Number1260779-54-1
Molecular FormulaC₉H₁₁BrN₂
Molecular Weight227.1 g/mol
MDL NumberMFCD13193651
PubChem CID59943641
IUPAC Name5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Standard InChIInChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2
InChI KeyZCXVHSIERUIKMS-UHFFFAOYSA-N
SMILESC1CNCC2=C(C=CC(=C21)Br)N

The compound is officially designated by the CAS Registry Number 1260779-54-1, which serves as a unique identifier in chemical databases and literature .

Structural Features

The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine consists of a tetrahydroisoquinoline scaffold with key functional groups:

  • A six-membered aromatic ring fused to a six-membered saturated ring containing a nitrogen atom

  • A bromine atom at the 5-position of the aromatic ring

  • An amine (-NH₂) group at the 8-position of the aromatic ring

This structural arrangement contributes to the compound's chemical reactivity, particularly through the amine group, which can participate in various chemical reactions including nucleophilic substitutions and additions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is essential for its proper handling, storage, and application in research settings.

Physical Properties

The available data on the physical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is somewhat limited, as indicated in Table 2.

Table 2: Physical Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

PropertyValue
Physical StateSolid
AppearanceNot specified in available data
Melting PointNot available
Boiling PointNot available
DensityNot available
SolubilitySoluble in common organic solvents (presumed based on structure)

The compound is typically supplied as a solid for research purposes .

Chemical Reactivity

The chemical reactivity of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is primarily determined by its functional groups:

  • The primary amine group (-NH₂) at the 8-position makes it nucleophilic and capable of participating in various reactions including:

    • Acylation reactions

    • Formation of Schiff bases

    • Nucleophilic substitutions

  • The bromine atom at the 5-position serves as a potential site for metal-catalyzed coupling reactions such as:

    • Suzuki coupling

    • Buchwald-Hartwig amination

    • Other palladium-catalyzed cross-coupling reactions

  • The secondary amine in the tetrahydroisoquinoline ring system can undergo:

    • N-alkylation

    • N-acylation (as seen in the Boc-protected derivative mentioned in search results)

ClassificationDetails
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H332 - Harmful if inhaled
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound is classified with a "Warning" signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Research Applications and Significance

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine has several potential applications in scientific research, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

The tetrahydroisoquinoline scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. The specific substitution pattern in 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine makes it potentially valuable for:

  • Building Block in Drug Discovery: The compound can serve as an intermediate or building block for the synthesis of more complex drug candidates .

  • Structure-Activity Relationship Studies: Compounds with similar structures have been investigated in structure-activity relationship studies, suggesting that 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine may have relevance in such research contexts .

  • Chemical Library Development: The compound can be incorporated into chemical libraries used for high-throughput screening in drug discovery programs.

Related Research Contexts

While specific research on 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine itself is limited in the available search results, related compounds and research offer insights into its potential significance:

  • Research on 8-hydroxyquinoline-derived Mannich bases has explored compounds with selective toxicity against multidrug-resistant (MDR) cells, suggesting potential areas of investigation for tetrahydroisoquinoline derivatives like 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine .

  • The structural features of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine make it a candidate for further modification to develop compounds with specific pharmacological properties.

Synthesis Methodologies

Understanding the synthetic routes to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is important for researchers considering its preparation or modification.

Protection Strategies

The search results include information about a Boc-protected derivative (2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine), indicating the importance of protection strategies when working with this compound :

  • N-Boc Protection:

    • The secondary amine in the tetrahydroisoquinoline ring can be protected with a tert-butyloxycarbonyl (Boc) group

    • This protection strategy is valuable when carrying out reactions that might otherwise affect the secondary amine

  • Protection of the Primary Amine:

    • In certain synthetic sequences, it might be necessary to protect the primary amine at the 8-position

    • Common protecting groups could include Boc, Fmoc, or acetyl groups

Related Compounds and Derivatives

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine belongs to a family of structurally related compounds with potentially similar properties and applications.

Key Derivatives

Table 4: Related Compounds and Derivatives

Compound NameCAS NumberMolecular FormulaRelationship to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine1260763-55-0C₁₄H₁₉BrN₂O₂N-Boc protected derivative
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine1428651-87-9C₉H₁₁BrN₂Positional isomer with bromine at position 4
1,2,3,4-Tetrahydroisoquinolin-8-amineNot providedC₉H₁₂N₂Parent compound without bromine

Structure-Activity Relationships

  • The position of substituents on the tetrahydroisoquinoline scaffold can significantly affect biological activity .

  • Modifications such as the introduction of electron-withdrawing groups (like bromine) can alter the compound's electronic properties and, consequently, its biological interactions .

  • The presence of an amine group provides a site for further derivatization, potentially expanding the range of biological activities .

SupplierProduct CodePurityPackage SizesStorage Recommendation
American ElementsOMXX-279612-01Not specifiedVarious bulk options including palletized plastic pails, fiber and steel drumsNot specified
VWR/AmbeedA296292-100MG, A296292-250MG98%100mg, 250mgRefrigerator

Typical bulk packaging includes palletized plastic 5 gallon/25 kg pails, fiber and steel drums to 1-ton super sacks in full container or truck load quantities. Research and sample quantities may be packaged under argon or vacuum .

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